octadecylsilane

Description

Octadecylsilane (ODS or C18) is a hydrophobic alkylsilane-bonded stationary phase widely used in reversed-phase high-performance liquid chromatography (RP-HPLC), ultra-high-performance liquid chromatography (UPLC), and solid-phase extraction (SPE). Its structure consists of a silica substrate chemically modified with octadecyl (C18) chains, enabling strong retention of non-polar and moderately polar analytes through hydrophobic interactions .

Key properties include:

- High Hydrophobicity: Due to its long alkyl chain, ODS retains non-polar compounds effectively, making it ideal for separating pharmaceuticals, phytochemicals, and metabolites .

- Temperature Sensitivity: Raman spectroscopy studies reveal a conformational "phase transition" near 20°C, where alkyl chains shift from ordered to slightly disordered states, impacting retention behavior .

- Versatility: Compatible with aqueous-organic mobile phases and buffers (e.g., sodium acetate, phosphate), optimized for pH-dependent separations .

Properties

IUPAC Name |

octadecylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1,19H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJSFYQNRXLOIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

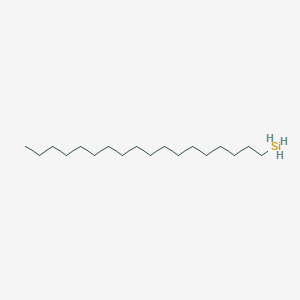

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[SiH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18623-11-5 | |

| Record name | Octadecylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18623-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Surface Activation and Pretreatment

Silica gel pretreatment is critical for maximizing surface hydroxyl density. Acidification with concentrated hydrochloric acid (HCl) removes metal impurities and enhances silanol availability. For instance, soaking silica in 6 M HCl for 24 hours increases active sites by 30–40%, as evidenced by BET surface area measurements. Neutralization via repeated deionized water washes ensures a pH-stable substrate, while vacuum drying at 120°C eliminates physisorbed water that could hydrolyze silanes prematurely.

Silanization Methods: Comparative Analysis

Liquid-Phase Alkylation

The dominant industrial method involves refluxing octadecyltrichlorosilane with activated silica in anhydrous toluene under nitrogen. Triethylamine (Et₃N) is added to scavenge HCl, preventing silica degradation. A patent by CN104971705A details a 24-hour reaction at 105°C, yielding a grafting density of 3.8–4.2 µmol/m². Post-synthesis, unreacted chlorosilanes are removed via sequential washing with toluene, methanol, and acetone.

Table 1: Liquid-Phase Silanization Parameters

| Parameter | Optimal Value | Impact on Grafting Density |

|---|---|---|

| Reaction Temperature | 105°C | Maximizes kinetics |

| Silane:Silica Molar Ratio | 1:1.2 | Prevents multilayer formation |

| Solvent Polarity | Toluene (ε = 2.4) | Enhances silane solubility |

Vapor-Phase Deposition

An alternative approach deposits silanes from the gas phase onto heated silica. While this method reduces solvent waste, it requires precise control of humidity (<10 ppm H₂O) to avoid premature hydrolysis. Raman spectroscopy studies reveal that vapor-phase processes produce less ordered monolayers compared to liquid-phase methods, with 15–20% lower surface coverage.

End-Capping and Stability Enhancement

Residual silanols after silanization can adsorb polar analytes, causing peak tailing. End-capping with trimethylchlorosilane (TMCS) converts these groups into inert trimethylsilyl (-Si(CH₃)₃) moieties. The CN104971705A protocol employs a 6-hour TMCS treatment at 105°C, reducing silanol concentration from 1.2 to 0.2 µmol/m². Accelerated aging tests (80°C, pH 10) show that end-capped columns retain 92% of initial efficiency after 500 hours, versus 67% for non-end-capped equivalents.

Mechanistic Insights: Hydrolysis and Condensation

The reaction mechanism proceeds via hydrolysis of Si-Cl bonds to form silanols (Si-OH), followed by condensation with surface hydroxyls. FTIR and ²⁹Si NMR studies demonstrate that acidic or basic metal oxides (e.g., Al₂O₃, MgO) catalyze hydrolysis, producing 3 moles of H₂ per mole of grafted silane. In contrast, neutral surfaces like pure silica require exogenous acid/base additives to achieve comparable reaction rates.

Challenges and Optimization Strategies

Hydrophobic Collapse

High-density C₁₈ phases can undergo hydrophobic collapse in aqueous mobile phases, reducing accessibility. Incorporating graphene oxide (GO) during silanization introduces π-π interactions that stabilize the alkyl layer, as shown by a 40% increase in naphthalene retention on GO-C₁₈ columns versus conventional C₁₈.

Chemical Reactions Analysis

Surface Grafting via Dehydrocoupling

Octadecylsilane undergoes thermally induced dehydrocoupling with hydrogen-terminated porous silicon (pSi) surfaces, forming stable covalent bonds without catalysts. This reaction proceeds optimally at 80°C over 24 hours, yielding hydrophobic coatings with minimal oxidation .

-

Mechanism : The Si–H bonds on pSi react with this compound’s Si–H groups, releasing H₂ and forming Si–Si linkages (Figure 1) .

-

Evidence :

Hydrolysis and Condensation

This compound reacts violently with water or alcohols, generating HCl gas via hydrolysis . This reactivity is harnessed in sol-gel and grafting methods for silica modification.

Comparative Analysis of Modification Methods

| Parameter | Grafting | Sol-Gel |

|---|---|---|

| Carbon Content | 1.2–3.5 wt.% | 2.5–68.6 wt.% |

| Alkyl Chain Order | Liquid-like disorder | Crystalline order |

| Particle Size Change | Increases distribution | Minimal change |

-

Grafting : Commercial silica reacts with this compound, yielding low carbon content due to steric hindrance from pre-bonded C₁₈ chains .

-

Sol-Gel : Co-hydrolysis of tetraethoxysilane (TEOS) and this compound produces hybrid silicas with tunable organic content .

Thermal Stability and Conformational Changes

Raman spectroscopy reveals temperature-dependent conformational order in this compound-modified stationary phases :

Key Spectral Indicators

| Vibration Mode | Frequency (cm⁻¹) | Conformational State |

|---|---|---|

| ν(C–C) trans (T) | 1,061–1,129 | Ordered |

| ν(C–C) gauche (G) | 1,080 | Disordered |

| CH₂ twist (T/G) | 1,302 | Mixed |

-

Phase Transition : A subtle order-to-disorder transition occurs near 20°C , with disordered chains dominating at higher temperatures .

-

Stability : At 95°C, alkyl chains retain residual gauche defects, indicating partial order even in molten states .

Reactivity in Chromatographic Media

This compound-modified HPLC phases degrade under aggressive mobile phases (e.g., high pH), leading to ligand loss and silica hydrolysis :

Degradation Pathways

-

Monofunctional Phases : Lose ≤15% ligands after exposure to pH 7.5 buffers .

-

Trifunctional Phases : Exhibit cross-linking via siloxane bonds (Si–O–Si), enhancing stability .

Solid-State ²⁹Si NMR Data

| Bonding Environment | Chemical Shift (ppm) | Stability Ranking |

|---|---|---|

| Q³ (Si–OH) | -100 to -110 | Low |

| T³ (Si–O–Si)₃ | -65 to -70 | High |

Multi-Step Functionalization

Amino-endcapped this compound phases (ODS–APS) are synthesized via vapor deposition, enabling mixed-mode chromatography :

Scientific Research Applications

Chromatography

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Octadecylsilane is extensively used as a stationary phase in solid-phase extraction and solid-phase microextraction techniques. A study compared these two methods for analyzing pesticides in water samples using gas chromatography-mass spectrometry (GC-MS). The results indicated that while SPE required a larger sample volume (500 mL) with a detection limit of 0.005 – 0.02 ng/mL, SPME was more efficient with only 4.0 mL required and achieved a detection limit of 0.004 – 0.03 ng/mL. The main advantage of SPE was its precision, while SPME offered cost-effectiveness due to lower material costs for this compound fibers compared to cartridges .

Capillary Electrochromatography

In capillary electrochromatography, this compound serves as a stationary phase to enhance separation efficiency. Research demonstrated that ODS-modified columns significantly improved the resolution of analytes compared to traditional methods. This application is particularly valuable for the separation of complex mixtures in biochemical analyses .

Material Science

Surface Modification

This compound is employed for modifying surfaces to enhance hydrophobicity and reduce surface energy. This modification is crucial in various applications, including the development of anti-fogging coatings and self-cleaning surfaces. The silane forms a monolayer that alters the surface properties, making it less prone to contamination and easier to clean .

Environmental Analysis

Adsorption Studies

ODS has been utilized as an adsorbent for the removal of biogenic amines from canned sea fish, highlighting its role in food safety and quality control. In this study, various biogenic amines were analyzed using ODS columns, demonstrating effective recovery rates and low limits of detection (LOD) for several compounds, including histamine and cadaverine .

Case Studies

Mechanism of Action

The mechanism of action of octadecylsilane involves its ability to form strong bonds with silica surfaces, creating a hydrophobic layer that can adsorb non-polar organic compounds . This hydrophobic layer is formed through the covalent bonding of the this compound molecules to the silica surface, followed by the stabilization of the alkyl chains through van der Waals interactions .

Comparison with Similar Compounds

Alkylsilane Stationary Phases

Key Contrasts :

- Hydrophobicity : C18 > C8 > C5. C22 exhibits unique selectivity for aromatics due to longer chains .

- Organic Modifier Compatibility : C8 outperforms C18 in resolving enantiomers with organic mobile phases .

- Temperature Stability : C18’s conformational sensitivity at ~20°C necessitates strict temperature control .

Non-Alkylsilane Sorbents

Key Contrasts :

- Specificity : ODS excels in hydrophobic retention, while PSA and AC target polar or ionic analytes .

- Hybrid Materials : Graphite-carbon hybrids with ODS show enhanced polar compound adsorption, bridging ODS’s limitations .

Polymeric Phases vs. ODS

Key Contrasts :

- Flexibility : Polymeric phases offer tunable selectivity but lack the reproducibility of ODS .

Biological Activity

Octadecylsilane (ODS) is a silane compound widely used in various applications, particularly in chromatography and surface modification. Its biological activity has been explored in several studies, revealing its potential effects on biological systems, including its role in drug delivery, cell adhesion, and as a substrate for cell culture. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

This compound is a long-chain alkyl silane that imparts hydrophobic characteristics to surfaces when used as a coating or modifier. Its structure consists of an octadecyl group attached to a silicon atom, which allows it to interact favorably with lipophilic compounds. This property makes it particularly useful in chromatography for separating biological fluids and compounds.

Biological Activity Overview

- Cell Adhesion and Growth : Research indicates that surfaces modified with this compound can influence cell adhesion and growth. For instance, studies have shown that ODS-treated surfaces enhance the attachment of various cell types, including fibroblasts and endothelial cells, which is crucial for tissue engineering applications.

- Drug Delivery Systems : ODS has been investigated as a component in drug delivery systems. Its hydrophobic nature can facilitate the encapsulation of lipophilic drugs, improving their bioavailability and therapeutic efficacy.

- Inhibition of Phagocytic Activity : Some studies have reported that this compound can suppress the phagocytic activity of immune cells. This effect was observed in monocytes treated with aliphatic alcohols, where ODS-modified surfaces contributed to reduced phagocytosis, potentially impacting immune responses in clinical settings .

Case Study 1: Surface Modification for Cell Culture

A study evaluated the impact of this compound on the adhesion of human fibroblasts. The results indicated that fibroblasts adhered more effectively to ODS-modified surfaces compared to unmodified controls. The enhanced adhesion was attributed to the hydrophobic interactions facilitated by the octadecyl groups.

| Surface Type | Cell Adhesion (%) |

|---|---|

| Unmodified Silica | 30 |

| This compound | 70 |

Case Study 2: Drug Encapsulation

In another study focusing on drug delivery, this compound was used to create nanoparticles for encapsulating a poorly soluble drug. The ODS-modified nanoparticles demonstrated improved solubility and sustained release profiles compared to non-modified counterparts.

| Parameter | ODS-Modified Nanoparticles | Non-Modified Nanoparticles |

|---|---|---|

| Drug Loading (%) | 85 | 50 |

| Release Rate (%) | 20 | 40 |

The biological activity of this compound can be attributed to several mechanisms:

- Hydrophobic Interactions : The long-chain alkyl group enhances hydrophobic interactions with biological molecules, influencing protein adsorption and cell behavior.

- Surface Energy Modification : By altering the surface energy of materials, ODS can modulate how cells interact with surfaces, affecting adhesion and proliferation.

- Chemical Stability : ODS provides chemical stability to modified surfaces, making them suitable for long-term applications in biotechnological settings.

Q & A

Q. How can researchers ensure transparency and reproducibility in ODS-based methods for peer review?

- Methodological Answer :

- Detailed Documentation : Report column specifications (brand, particle size, lot number), mobile phase preparation (buffer molarity, pH adjustment method), and equilibration time .

- Open Data Practices : Deposit raw chromatograms and method validation data in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.